3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine
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Overview
Description
3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolyl imine core, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine typically involves a condensation reaction between 3-tert-butyl-1H-pyrazol-4-amine and methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like hydrochloric acid or p-toluenesulfonic acid to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: : Substitution reactions can introduce different substituents at the pyrazolyl or imine positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazolyl imines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazolyl imine core is valuable in the construction of heterocyclic compounds, which are important in pharmaceuticals and materials science.
Biology
In biological research, 3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine may be used as a probe to study enzyme mechanisms or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into molecular recognition processes.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of compounds with therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound can be used in the synthesis of dyes, pigments, and other chemical products. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-1H-pyrazol-4-amine: : A related compound without the methoxy group.
N-methoxybenzyl-1H-pyrazol-5-amine: : A compound with a similar structure but different substituents.
Uniqueness
3-tert-butyl-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-tert-butyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)14-11-12(16-17-14)9-7-5-6-8-10(9)13(11)18-19-4/h5-8H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVPYFEFAJTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1)C3=CC=CC=C3C2=NOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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